(4E)-2-(3,4-Dimethoxyphenyl)-4-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(3,4-Dimethoxyphenyl)-4-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The phenylsulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and the specific functional groups involved .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .
Medicine
In medicine, the compound’s potential therapeutic effects can be explored, particularly in the development of new drugs. Its unique structure may offer advantages over existing compounds in terms of efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4E)-2-(3,4-Dimethoxyphenyl)-4-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(3,4-Dimethoxyphenyl)-4-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one shares similarities with other oxazole and quinoline derivatives.
- Compounds such as 2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,3-oxazole and 7-methyl-2-(phenylsulfanyl)quinoline are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(4E)-2-(3,4-dimethoxyphenyl)-4-[(7-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4S/c1-17-9-10-18-14-20(27(30-22(18)13-17)35-21-7-5-4-6-8-21)15-23-28(31)34-26(29-23)19-11-12-24(32-2)25(16-19)33-3/h4-16H,1-3H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMUEXBUUBFZTR-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.